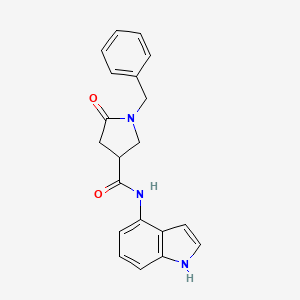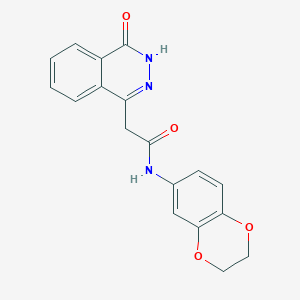![molecular formula C13H11BrN4S B14934565 7-(5-Bromo-2-thienyl)-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14934565.png)
7-(5-Bromo-2-thienyl)-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(5-Bromo-2-thienyl)-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a unique structure combining a triazole ring fused with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-Bromo-2-thienyl)-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo[1,5-a]pyrimidine core . This method is catalyst-free and eco-friendly, providing good yields in a short reaction time.
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis process. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
7-(5-Bromo-2-thienyl)-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thienyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(5-Bromo-2-thienyl)-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-(5-Bromo-2-thienyl)-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine involves the inhibition of cyclin-dependent kinases, particularly CDK2. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure and biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazolo[1,5-a]pyrimidine scaffold and exhibits similar CDK2 inhibitory activity.
Uniqueness
7-(5-Bromo-2-thienyl)-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the bromo-thienyl and cyclobutyl groups, which may enhance its binding affinity and specificity towards CDK2 compared to other similar compounds.
Properties
Molecular Formula |
C13H11BrN4S |
|---|---|
Molecular Weight |
335.22 g/mol |
IUPAC Name |
7-(5-bromothiophen-2-yl)-2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H11BrN4S/c14-11-5-4-10(19-11)9-6-7-15-13-16-12(17-18(9)13)8-2-1-3-8/h4-8H,1-3H2 |
InChI Key |
GFGHZFGTWQSUHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN3C(=CC=NC3=N2)C4=CC=C(S4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14934489.png)
![1-(3-chlorophenyl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14934497.png)
![(Z)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methyl-1,3-thiazol-2(3H)-ylidene)-L-isoleucinamide](/img/structure/B14934500.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B14934512.png)

![2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B14934537.png)
![4-tert-butyl-10'-methyl-6'-propyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione](/img/structure/B14934543.png)
![4-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid](/img/structure/B14934548.png)

![N-(4-acetamidophenyl)-3-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)propanamide](/img/structure/B14934553.png)
![ethyl (2-{[(5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazolin-3a(1H)-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate (non-preferred name)](/img/structure/B14934557.png)
![1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B14934558.png)
![Methyl 4-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B14934560.png)
![N-cyclooctyl-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B14934574.png)
